molecular formula C21H27N3O4S B216199 N-[4-(DIPROPYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE

N-[4-(DIPROPYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE

Katalognummer: B216199
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: ASASZEAGFQWJBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to an acetamidobenzamide moiety.

Eigenschaften

Molekularformel

C21H27N3O4S

Molekulargewicht

417.5 g/mol

IUPAC-Name

4-acetamido-N-[4-(dipropylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H27N3O4S/c1-4-14-24(15-5-2)29(27,28)20-12-10-19(11-13-20)23-21(26)17-6-8-18(9-7-17)22-16(3)25/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26)

InChI-Schlüssel

ASASZEAGFQWJBO-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzamide with dipropylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylsulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-(Dipropylsulfamoyl)phenyl]-4-fluorobenzamide
  • N-[4-(Dipropylsulfamoyl)phenyl]-4-phenoxybutanamide
  • N-[4-(Dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the dipropylsulfamoyl group and the acetamidobenzamide moiety allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.